molecular formula C10H9BrF2O B1396217 (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol CAS No. 1350637-25-0

(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol

Cat. No.: B1396217
CAS No.: 1350637-25-0
M. Wt: 263.08 g/mol
InChI Key: NJOUNIWYQNFUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol is an organic compound characterized by the presence of a bromophenyl group and a difluorocyclopropyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol typically involves the reaction of 2-bromophenyl derivatives with difluorocyclopropyl intermediates. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium acetate (Pd(OAc)2) as a catalyst, along with suitable ligands and bases to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the difluorocyclopropyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromophenyl and difluorocyclopropyl groups in (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol imparts unique chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(2-bromophenyl)-(2,2-difluorocyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O/c11-8-4-2-1-3-6(8)9(14)7-5-10(7,12)13/h1-4,7,9,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOUNIWYQNFUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C(C2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol
Reactant of Route 2
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol
Reactant of Route 3
Reactant of Route 3
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol
Reactant of Route 4
Reactant of Route 4
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.